molecular formula C15H9ClN4 B11842355 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 918802-91-2

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B11842355
CAS No.: 918802-91-2
M. Wt: 280.71 g/mol
InChI Key: GEKIURMGQGZODK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound consists of a quinazoline ring fused with a triazole ring, and a chlorophenyl group attached to the triazole ring.

Chemical Reactions Analysis

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its high dipole moment play a crucial role in its biological activity .

Comparison with Similar Compounds

2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the chlorophenyl group, which contributes to its distinct biological activities and chemical properties.

Properties

CAS No.

918802-91-2

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-15-11-6-2-4-8-13(11)17-9-20(15)19-14/h1-9H

InChI Key

GEKIURMGQGZODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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